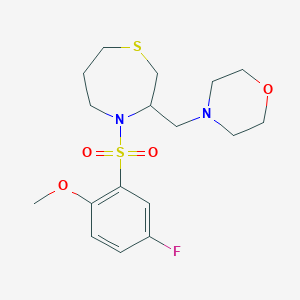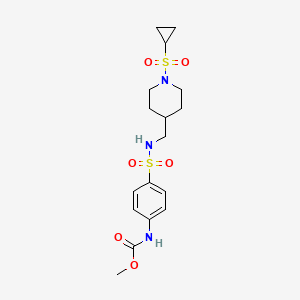
methyl (4-(N-((1-(cyclopropylsulfonyl)piperidin-4-yl)methyl)sulfamoyl)phenyl)carbamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound , methyl (4-(N-((1-(cyclopropylsulfonyl)piperidin-4-yl)methyl)sulfamoyl)phenyl)carbamate, appears to be a complex organic molecule that may be related to the field of medicinal chemistry due to the presence of a piperidine ring, which is often found in pharmaceuticals. The molecule contains several functional groups, including a carbamate, sulfonamide, and a cyclopropyl group, which could contribute to its chemical reactivity and physical properties.
Synthesis Analysis
The synthesis of related compounds often involves multi-step reactions that may include the formation of intermediates such as piperidine derivatives. For instance, the synthesis of N'-(Aryl/alkylsulfonyl)-1-(phenylsulfonyl) piperidine-4-carbohydrazide derivatives starts from ethyl piperidine-4-carboxylate and involves subsequent reactions with sulfonyl chlorides . Although the exact synthesis of the compound is not detailed in the provided papers, similar synthetic strategies could potentially be applied.
Molecular Structure Analysis
The molecular structure of related compounds has been characterized using techniques such as IR, NMR, and single X-ray crystallography. These techniques help in understanding the spatial arrangement of atoms within the molecule and the nature of intermolecular interactions, such as C–H⋯S, S⋯S, C–H⋯π, and C–H⋯N interactions, which can influence the stability and reactivity of the compound .
Chemical Reactions Analysis
The chemical reactivity of related compounds can be inferred from their behavior in various reactions. For example, the 1,3-dipolar cycloaddition reaction of 1-methyl-1,2,3,4-tetrahydropyridine with organic azides yields 1-methylpiperidylidene-2-sulfon(cyan)amides, indicating the reactivity of the piperidine ring towards azides . Similarly, the compound may undergo reactions typical of carbamates and sulfonamides.
Physical and Chemical Properties Analysis
The physical and chemical properties of related compounds can be quite diverse. For instance, some piperidine derivatives exhibit fluorescence properties, emitting violet/violet-blue light upon excitation, which could be a useful property for applications in sensing or imaging . The thermal degradation of metal complexes derived from piperidine derivatives has been studied, indicating the formation of metal sulfide as the final residue . The electronic structure calculations suggest that the softness and reactivity of these compounds can vary significantly . Additionally, the reversible redox behavior of a Cu(II)/Cu(I) complex indicates potential electrochemical applications .
Applications De Recherche Scientifique
Synthesis and Chemical Properties
- Research has explored the synthesis of carbamate derivatives, including compounds related to methyl (4-(N-((1-(cyclopropylsulfonyl)piperidin-4-yl)methyl)sulfamoyl)phenyl)carbamate, focusing on their potential in various chemical reactions and as intermediates for further chemical modifications. Studies have shown techniques for condensation reactions to produce methyl carbamates with specific structural features, indicating the versatile role of these compounds in synthetic organic chemistry (Velikorodov et al., 2008).
Biological Activity and Pharmacological Potential
- Piperidine and sulfonamide derivatives, which are structurally related to the compound , have been evaluated for their biological activities, particularly in the context of drug discovery. For example, certain piperidin-1-yl-phenyl sulfonamides have shown potent activity on human beta(3)-adrenergic receptors, suggesting potential applications in treating metabolic disorders (Hu et al., 2001). Additionally, N-alkylated arylsulfonamides of (aryloxy)ethyl piperidines have been identified as promising candidates for CNS disorder treatment due to their selective receptor antagonism and multimodal action (Canale et al., 2016).
Chemical Modifications and Drug Development
- The compound's relevance extends to its potential modifications and role in developing novel therapeutic agents. For instance, research on cyclin-dependent kinase inhibitors has utilized related carbamate structures to explore new cancer treatments, demonstrating the compound's significance in medicinal chemistry (Griffin et al., 2006).
Enzymatic Studies and Metabolic Pathways
- Studies on the oxidative metabolism of novel antidepressants have also highlighted the importance of such compounds in understanding drug metabolism and identifying key enzymes involved in their biotransformation. This research provides insights into the pharmacokinetic properties and safety profiles of new therapeutic agents (Hvenegaard et al., 2012).
Orientations Futures
Propriétés
IUPAC Name |
methyl N-[4-[(1-cyclopropylsulfonylpiperidin-4-yl)methylsulfamoyl]phenyl]carbamate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H25N3O6S2/c1-26-17(21)19-14-2-4-15(5-3-14)27(22,23)18-12-13-8-10-20(11-9-13)28(24,25)16-6-7-16/h2-5,13,16,18H,6-12H2,1H3,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PRPINUPSZXKLEU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)NC1=CC=C(C=C1)S(=O)(=O)NCC2CCN(CC2)S(=O)(=O)C3CC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H25N3O6S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
431.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
methyl (4-(N-((1-(cyclopropylsulfonyl)piperidin-4-yl)methyl)sulfamoyl)phenyl)carbamate | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-[6-[(4-Tert-butylphenyl)methylsulfanyl]benzimidazolo[1,2-c]quinazoline-3-carbonyl]piperidine-4-carboxamide](/img/structure/B3010479.png)
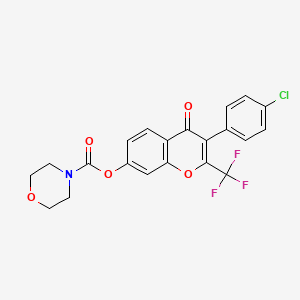
![N-(3-chlorophenyl)-2-(2,4-dioxo-1,3-diazaspiro[4.5]dec-3-yl)acetamide](/img/structure/B3010484.png)

![(4-chlorophenyl)[4-(3-fluorophenyl)-1,1-dioxido-4H-1,4-benzothiazin-2-yl]methanone](/img/structure/B3010487.png)
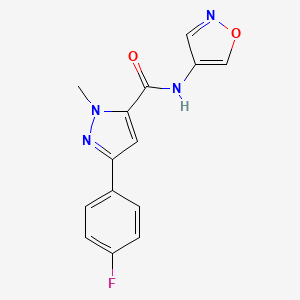
![N-(4-chlorophenyl)-2-(6-ethyl-2-(4-fluorophenyl)-4-oxo-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-3(4H)-yl)acetamide](/img/structure/B3010489.png)
![6-Isopropyl-1H-pyrrolo[3,2-b]pyridine-2-carboxylic acid](/img/structure/B3010490.png)
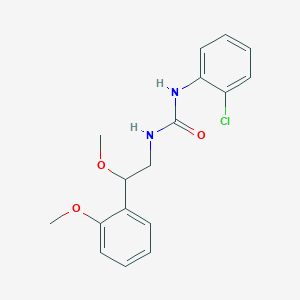
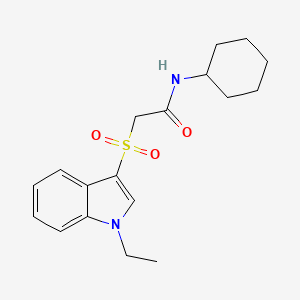
![1-[2-[4-(Difluoromethoxy)phenyl]morpholin-4-yl]prop-2-en-1-one](/img/structure/B3010496.png)
![1-[4-(4-Chlorophenyl)phenyl]sulfonylpyrrolidine](/img/structure/B3010497.png)
